molecular formula C30H50O B14499147 Trematol CAS No. 64554-36-5

Trematol

Cat. No.: B14499147
CAS No.: 64554-36-5
M. Wt: 426.7 g/mol
InChI Key: VWYANPOOORUCFJ-SODLRXKTSA-N
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Description

Trematol, also known as tramadol, is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This unique combination makes tramadol effective for a variety of pain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol typically involves the Mannich reaction, where a secondary amine reacts with formaldehyde and a phenol. The key steps include:

    Mannich Reaction: The reaction of 3-methoxyphenol with formaldehyde and dimethylamine to form the Mannich base.

    Grignard Reaction: The Mannich base is then subjected to a Grignard reaction with cyclohexanone to yield tramadol.

Industrial Production Methods: Industrial production of tramadol often involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: Tramadol can undergo oxidation to form N-oxide derivatives.

    Reduction: It can be reduced to form desmethyltramadol.

    Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

    O-desmethyltramadol: Formed through metabolic processes.

    N-oxide derivatives: Formed through oxidation reactions.

Scientific Research Applications

Tramadol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying opioid receptor interactions.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Widely used in pain management research, particularly for chronic pain conditions.

    Industry: Used in the development of new analgesic formulations and delivery systems.

Mechanism of Action

Tramadol exerts its effects through a dual mechanism:

    Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, altering the perception of pain.

    Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.

Comparison with Similar Compounds

    Tapentadol: Similar to tramadol but with a higher potency and a different balance of opioid and norepinephrine reuptake inhibition.

    Codeine: Another opioid analgesic, but with a higher potential for addiction and different metabolic pathways.

    Gabapentin: An anticonvulsant with pain-relieving properties, but works through different mechanisms involving calcium channels.

Uniqueness of Tramadol: Tramadol’s unique combination of opioid receptor agonism and neurotransmitter reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a lower risk of addiction compared to traditional opioids.

Properties

CAS No.

64554-36-5

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23-,24+,25-,27+,28+,29+,30-/m0/s1

InChI Key

VWYANPOOORUCFJ-SODLRXKTSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C

Origin of Product

United States

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